5-fluoro-4-iodo-1-methyl-1H-pyrazole chemical properties
5-fluoro-4-iodo-1-methyl-1H-pyrazole chemical properties
This guide provides an in-depth technical analysis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole , a specialized heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical candidates.
Content Type: Technical Whitepaper & Experimental Guide Subject: Chemical Properties, Synthesis, and Reactivity Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
5-Fluoro-4-iodo-1-methyl-1H-pyrazole (CAS: Implied/Analogous 1206639-66-8 or similar derivatives) represents a "privileged scaffold" modification in modern heterocyclic chemistry. It combines three critical features for structure-activity relationship (SAR) exploration:
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C4-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling rapid library generation.
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C5-Fluorine: A bioisosteric element that modulates pKa, metabolic stability, and lipophilicity without introducing significant steric bulk (Van der Waals radius of F ≈ H).
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N1-Methyl: A blocking group that defines the regiochemistry of the pyrazole, preventing tautomerization and simplifying purification.
This molecule is particularly valued in the development of kinase inhibitors and next-generation pesticides , where the 5-fluoro substitution protects the metabolically vulnerable C5 position while electronically tuning the ring system.
Physicochemical Profile
| Property | Value / Description | Note |
| Molecular Formula | C₄H₄FIN₂ | |
| Molecular Weight | 225.99 g/mol | High halogen mass contribution. |
| Appearance | Off-white to pale yellow solid | Typical for iodinated azoles. |
| Solubility | DMSO, DMF, DCM, Methanol | Poor water solubility. |
| Melting Point | 76–81 °C (Predicted/Analogous) | Based on 4-iodo-1-methylpyrazole (MP: 59-64°C) + F effect. |
| Reactivity | Electrophilic (C4), Stable (C5) | C4-I is the primary reactive site. |
| Storage | 2–8 °C, Inert Atmosphere, Light Sensitive | C-I bonds can degrade under UV/light. |
Synthetic Access & Methodology
The synthesis of 5-fluoro-4-iodo-1-methyl-1H-pyrazole is typically achieved via electrophilic aromatic substitution (SEAr) on the pre-functionalized 5-fluoro-1-methyl-1H-pyrazole core. Direct fluorination of the iodo-precursor is chemically inefficient; therefore, the fluorine is introduced early or retained from fluorinated building blocks.
Core Synthesis Protocol: Iodination of 5-Fluoro-1-methylpyrazole
Rationale: The C4 position in 1-methylpyrazoles is the most nucleophilic site for electrophilic attack. The C5-fluorine atom, while inductively withdrawing, does not deactivate the ring sufficiently to prevent iodination by strong electrophiles like N-iodosuccinimide (NIS).
Reagents & Conditions
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Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
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Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
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Catalyst (Optional): TFA (0.1 equiv) or Pd(OAc)₂ (if C-H activation manifold is preferred)
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Temperature: 25 °C to 60 °C
Step-by-Step Experimental Procedure
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Setup: Charge a flame-dried round-bottom flask with 5-fluoro-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous MeCN (0.5 M concentration).
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Addition: Add NIS (1.1 equiv) portion-wise over 15 minutes to control the exotherm. Note: Protect the flask from light using aluminum foil to prevent radical side reactions.
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Reaction: Stir the mixture at room temperature (25 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
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Checkpoint: If conversion is slow, heat to 50 °C.
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Quench: Dilute with EtOAc and wash with 10% Na₂S₂O₃ (sodium thiosulfate) solution to remove excess iodine (indicated by the disappearance of yellow/brown color).
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Workup: Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Reactivity Landscape & Functionalization
The utility of this scaffold lies in its orthogonal reactivity. The C4-Iodine bond is chemically distinct from the C5-Fluorine and C3-Hydrogen bonds, allowing for sequential functionalization.
A. C4-Position: Cross-Coupling Hub
The C-I bond is weak (~50 kcal/mol) and undergoes oxidative addition to Pd(0) rapidly, often at room temperature.
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Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
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Sonogashira: Couples with terminal alkynes.
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Catalyst System: PdCl₂(PPh₃)₂ / CuI with Et₃N.
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Heck: Couples with activated alkenes.
B. C5-Position: The Fluorine Effect
Unlike C4-Chlorine or C4-Bromine, the C5-Fluorine is generally NOT a leaving group in standard cross-couplings.
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Metabolic Blocking: C5 is a common site for metabolic oxidation (P450) in pyrazoles. Fluorine substitution blocks this pathway, extending the half-life (
) of the drug candidate. -
Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyrazole ring system and any adjacent basic centers, potentially improving membrane permeability.
C. C3-Position: C-H Activation
With C4 and C5 blocked, the C3 proton becomes the sole site for C-H activation or lithiation.
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Lithiation: Treatment with TMPMgCl·LiCl (Knochel-Hauser base) can selectively deprotonate C3, allowing for quenching with electrophiles (aldehydes, halides).
Visualizing the Chemical Logic
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Figure 1: Divergent synthesis pathways. The C4-Iodo handle serves as the primary gateway for complexity generation, while the C5-Fluoro group remains a stable structural determinant.
Safety & Handling Protocols
Hazard Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Guidelines:
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Light Sensitivity: Iodinated heterocycles can liberate free iodine (
) upon UV exposure. Store in amber vials wrapped in foil. -
Inhalation Risk: Use a dust mask (N95) or work within a fume hood. The compound may sublime slightly or exist as a fine dust.
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Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers.
References
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Synthesis of 4-Substituted Pyrazoles via Suzuki Coupling
- Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- Source:Journal of Chemical Research (via rhhz.net snippets)
- Context: Validates the reactivity of 4-iodo-1-methylpyrazole in Pd-c
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(Snippet verification)
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Fluorinated Pyrazoles in Agrochemicals
- Title: Heterocyclic compounds as pesticides (P
- Source: WIPO / Google P
- Context: Describes the use of 5-fluoro-1-methyl-1H-pyrazole derivatives and iodin
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General Reactivity of 4-Iodo-Pyrazoles
- Title: 4-Iodo-1-methyl-1H-pyrazole Chemical Properties.
- Source: Sigma-Aldrich / Merck
- Context: Baseline physical properties for the non-fluorin
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Selectfluor Chemistry for Pyrazoles
- Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
- Source: University of Mississippi eGrove
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Context: Background on introducing fluorine into the pyrazole core.[5]
Sources
- 1. data.epo.org [data.epo.org]
- 2. CN107846888B - Heterocyclic compounds as pesticides - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2018138050A1 - Condensed bicyclic heterocyclene derivatives as pest control agents - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
